molecular formula C14H15NO4 B102645 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid CAS No. 19506-84-4

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid

Cat. No. B102645
CAS RN: 19506-84-4
M. Wt: 261.27 g/mol
InChI Key: RUUWUOYPIXTMLF-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically relevant molecules. The isoindole unit is characterized by a 1,3-dioxo arrangement within a bicyclic structure, which can be modified to produce a range of bioactive compounds. The specific compound is not directly discussed in the provided papers, but related compounds and intermediates are mentioned, which can help infer some of its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related isoindole derivatives involves multiple steps, including esterification, protection of amino acids, and coupling reactions. For instance, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involves esterification of anthranilic acid, fusion of alanine with phthalic anhydride, and subsequent coupling to produce the isoindole derivative . Although the exact synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is not described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is often confirmed using techniques such as IR, UV-Vis, NMR, and MS, as well as single-crystal XRD. These techniques help in determining the configuration and the stabilization of the molecule through hydrogen bonding and π-π stacking interactions, as seen in the crystal packing of the related compound . The presence of N-H⋯O bonding in the isoindole derivative forms an S(6) hydrogen-bonded loop, which is a common structural feature in such compounds.

Chemical Reactions Analysis

Isoindole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. DFT studies on related compounds suggest that the HOMO is located over the substituted aromatic ring, while the LUMO is mainly over the indole side, indicating potential sites for nucleophilic and electrophilic attacks . These insights into the electronic structure can guide the prediction of reactivity patterns for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from their molecular structure and the functional groups present. For example, the solubility, melting point, and stability can be affected by the presence of the 1,3-dioxo arrangement and the substituents attached to the isoindole core. The related compound's crystal structure analysis reveals that intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the compound's solid-state properties . Additionally, the compound's potential as an antibacterial agent suggests that it may have specific interactions with biological targets, which could be explored through in vitro and in silico analyses .

Scientific Research Applications

Molecular Interactions Studies

Ultrasonic investigations on molecular interactions involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid and similar compounds in various solvents reveal insights into drug transmission and absorption. Studies have measured density and ultrasonic velocity to calculate parameters like adiabatic compressibility, intermolecular free length, and acoustic impedance. These findings are crucial in understanding solute-solvent interactions and their implications in pharmaceutical applications (Tekade et al., 2019).

Genotoxicity Assessment

Research on compounds structurally similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid, such as phthalimide derivatives, has been conducted to identify potential drugs for sickle cell disease treatment. These studies focus on assessing the genotoxicity of these compounds, with findings indicating some compounds as non-genotoxic in vivo candidates for treating sickle cell disease symptoms (dos Santos et al., 2011).

Crystallography and Structure Elucidation

X-ray crystallography and NMR spectroscopy have been used to determine the structures of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid. These structural analyses are vital for understanding the chemical properties and potential pharmaceutical applications of these compounds (Sakhautdinov et al., 2013).

Synthesis and Characterization of Complexes

The synthesis and characterization of complexes involving isophthalic and benzoic acid derivatives related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid have been explored. These studies include analyses using elemental analysis, FT-IR, and NMR spectroscopy, providing insights into their potential applications in material science and molecular engineering (Liu et al., 2011).

Antibacterial and Antifungal Activities

Research on phthalyl substituted imidazolones and Schiff bases derived from similar compounds has shown promising antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents (Sah et al., 2011).

Inhibitors for Heparanase and Other Enzymes

Compounds like 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid, have been identified as potent inhibitors of heparanase. Such inhibitors have potential therapeutic applications due to their anti-angiogenic effects (Courtney et al., 2004).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUWUOYPIXTMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344186
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid

CAS RN

19506-84-4
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-METHYLPENTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
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2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
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2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
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2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid

Citations

For This Compound
2
Citations
K Zhang, X Peng, Z Xin, S Zhao - Journal of Macromolecular …, 2021 - Taylor & Francis
In this study we prepared the novel compound L-isoleucine-phthalandione (LIPTA), featuring carboxyl and amide groups, and its calcium salt, the calcium salt of L-isoleucine-phthalate (…
Number of citations: 2 www.tandfonline.com
S Naz, FA Shah, H Nadeem, S Sarwar… - Drug Design …, 2021 - Taylor & Francis
Purpose The development of resistance to available anticancer drugs is increasingly becoming a major challenge and new chemical entities could be unveiled to compensate this …
Number of citations: 2 www.tandfonline.com

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